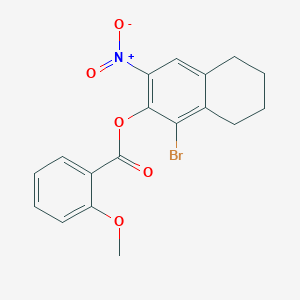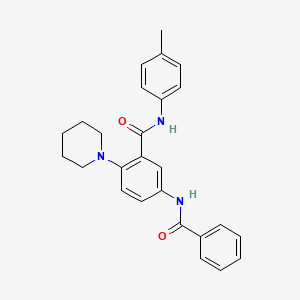![molecular formula C19H17BrN2OS B3619113 3-allyl-6-bromo-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B3619113.png)
3-allyl-6-bromo-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone
Overview
Description
Quinazolinones are a class of organic compounds with a wide range of biological activities. They are characterized by a bicyclic structure consisting of a benzene ring fused to a quinazoline ring . The compound you mentioned, “3-allyl-6-bromo-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone”, is a derivative of quinazolinone, with an allyl group at the 3-position, a bromo group at the 6-position, and a phenylethylthio group at the 2-position.
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the quinazolinone core structure, with the various substituents attached at the specified positions. The presence of these groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, depending on the substituents present. For example, the 2-methyl group in substituted 4(3H)-quinazolinone is reactive and can undergo condensation with aldehydes . The specific reactions that “this compound” can undergo would depend on the reactivity of the allyl, bromo, and phenylethylthio groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as the presence of the bromo group, which is highly electronegative, and the allyl and phenylethylthio groups, which contain multiple carbon atoms, would likely influence properties such as polarity, solubility, and reactivity .Mechanism of Action
The mechanism of action of quinazolinone derivatives can vary widely, depending on their specific structure and the biological target. Many quinazolinones exhibit medicinal properties such as analgesic, anti-inflammatory, and anticancer activities, as well as antimicrobial activity . The mechanism of action of “3-allyl-6-bromo-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone” would likely depend on its specific interactions with biological targets.
Safety and Hazards
Future Directions
The study of quinazolinone derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-allyl-6-bromo-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone” could involve exploring its potential biological activities, developing more efficient synthesis methods, or studying its interactions with other compounds .
properties
IUPAC Name |
6-bromo-2-(2-phenylethylsulfanyl)-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-2-11-22-18(23)16-13-15(20)8-9-17(16)21-19(22)24-12-10-14-6-4-3-5-7-14/h2-9,13H,1,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUJYGAPMYZQRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-thienyl)methanone](/img/structure/B3619032.png)
![4-bromo-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3619038.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B3619057.png)
![N-(4-acetylphenyl)-2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3619060.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3619067.png)
![N-(4-methylphenyl)-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B3619069.png)
![3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B3619074.png)
![N-(3,5-dichlorophenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B3619080.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3619093.png)

![N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3619125.png)

![methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B3619137.png)
![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3619142.png)